molecular formula C19H17FN4S B2667757 3-[4-(4-fluorophenyl)-5-(propylsulfanyl)-4H-1,2,4-triazol-3-yl]-1H-indole CAS No. 946359-41-7

3-[4-(4-fluorophenyl)-5-(propylsulfanyl)-4H-1,2,4-triazol-3-yl]-1H-indole

Cat. No.: B2667757
CAS No.: 946359-41-7
M. Wt: 352.43
InChI Key: ZCTPRYIRPBTWFZ-UHFFFAOYSA-N
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Description

3-[4-(4-Fluorophenyl)-5-(propylsulfanyl)-4H-1,2,4-triazol-3-yl]-1H-indole is a heterocyclic compound featuring a 1,2,4-triazole core substituted at position 4 with a 4-fluorophenyl group and at position 5 with a propylsulfanyl chain. The indole moiety is attached to position 3 of the triazole ring. This structural motif is significant due to the pharmacological versatility of triazole derivatives, which are known for antimicrobial, antifungal, and anticancer activities .

Properties

IUPAC Name

3-[4-(4-fluorophenyl)-5-propylsulfanyl-1,2,4-triazol-3-yl]-1H-indole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17FN4S/c1-2-11-25-19-23-22-18(24(19)14-9-7-13(20)8-10-14)16-12-21-17-6-4-3-5-15(16)17/h3-10,12,21H,2,11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZCTPRYIRPBTWFZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCSC1=NN=C(N1C2=CC=C(C=C2)F)C3=CNC4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17FN4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[4-(4-fluorophenyl)-5-(propylsulfanyl)-4H-1,2,4-triazol-3-yl]-1H-indole typically involves multiple steps, starting with the preparation of the indole core. The indole core can be synthesized through Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions. The triazole ring is then introduced through a cyclization reaction involving appropriate precursors such as hydrazides and isothiocyanates.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This includes controlling the temperature, pressure, and reaction time, as well as using catalysts to enhance the reaction efficiency. The use of continuous flow reactors and automated synthesis platforms can further streamline the production process.

Chemical Reactions Analysis

Types of Reactions

3-[4-(4-fluorophenyl)-5-(propylsulfanyl)-4H-1,2,4-triazol-3-yl]-1H-indole can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to obtain reduced forms of the compound.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups on the indole or triazole rings are replaced with other groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

    Substitution: Halogenating agents, nucleophiles, electrophiles

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction may produce amine or alcohol derivatives. Substitution reactions can result in a variety of substituted indole or triazole derivatives.

Scientific Research Applications

Molecular Formula

  • Chemical Formula: C16H16F N5S
  • Molecular Weight: 341.39 g/mol

Medicinal Applications

  • Antimicrobial Activity
    • The triazole ring is known for its antifungal properties. Compounds containing triazole structures have been shown to exhibit significant antifungal activity against various strains, including Candida and Aspergillus species. Studies indicate that derivatives of triazoles can enhance the efficacy of existing antifungal agents by acting synergistically .
  • Anticancer Properties
    • Recent investigations have highlighted the potential of triazole derivatives in cancer therapy. The compound may inhibit tumor growth by interfering with specific signaling pathways involved in cell proliferation and survival. For instance, some studies have reported that triazole derivatives can induce apoptosis in cancer cells through the activation of caspases .
  • Neuroprotective Effects
    • Emerging research suggests that certain triazoles exhibit neuroprotective properties, potentially offering therapeutic avenues for neurodegenerative diseases like Alzheimer's and Parkinson's disease. The mechanism may involve antioxidant activity and modulation of neuroinflammatory responses .

Synthesis and Derivative Development

The synthesis of 3-[4-(4-fluorophenyl)-5-(propylsulfanyl)-4H-1,2,4-triazol-3-yl]-1H-indole typically involves multi-step organic reactions:

  • Formation of the Triazole Ring: This is achieved through cyclization reactions involving hydrazine derivatives.
  • Introduction of Propylthio Group: A nucleophilic substitution reaction is employed to attach the propylthio group.
  • Coupling with Indole Moiety: The final step involves coupling with an indole derivative under basic conditions.

This synthetic pathway allows for the exploration of various substitutions on the triazole ring to optimize biological activity.

The biological activity of this compound can be summarized as follows:

Activity TypeTarget Organisms/ConditionsObservations
AntifungalCandida albicans, Aspergillus nigerSignificant inhibition at low concentrations
AnticancerVarious cancer cell linesInduction of apoptosis and reduced proliferation
NeuroprotectiveNeuroblastoma cellsDecreased oxidative stress markers

Study 1: Antifungal Efficacy

A study evaluated the antifungal efficacy of various triazole derivatives, including those with similar structures to this compound. Results indicated that these compounds exhibited enhanced activity against resistant strains compared to traditional antifungals .

Study 2: Cancer Cell Apoptosis

Another research effort focused on the anticancer properties of triazole derivatives. It was found that specific modifications to the triazole structure improved selectivity towards cancer cells while minimizing toxicity to normal cells .

Mechanism of Action

The mechanism of action of 3-[4-(4-fluorophenyl)-5-(propylsulfanyl)-4H-1,2,4-triazol-3-yl]-1H-indole involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact mechanism depends on the specific application and the biological system being studied.

Comparison with Similar Compounds

Key Structural Features:

  • Triazole Ring : The 1,2,4-triazole nucleus provides a rigid planar structure, facilitating interactions with biological targets.
  • 4-Fluorophenyl Substituent : The fluorine atom enhances lipophilicity and metabolic stability, common in bioactive molecules .
  • Propylsulfanyl Group : The sulfur-containing alkyl chain may influence solubility and membrane permeability .

For example, describes the preparation of triazole derivatives using sodium ethoxide and α-halogenated ketones, suggesting a plausible route for introducing the propylsulfanyl group .

Comparison with Similar Compounds

Structural and Functional Group Variations

The following table compares the target compound with structurally related triazole derivatives from the evidence:

Compound Name / Reference Substituents (Triazole Positions 4 & 5) Attached Functional Groups Reported Biological Activity Key Findings
Target Compound 4-(4-Fluorophenyl), 5-(Propylsulfanyl) 1H-Indole at position 3 Not explicitly stated Structural uniqueness due to indole-triazole hybrid .
2-(4-(2,4-Difluorophenyl)-5-(Phenylsulfonyl)-4H-1,2,4-Triazol-3-ylthio)-1-Phenylethanone 4-(2,4-Difluorophenyl), 5-(Phenylsulfonyl) Phenylethanone Not specified Sulfonyl groups enhance electron-withdrawing effects, potentially altering reactivity.
3-(4-Pyridinyl)-5-(4-Fluorophenyl)-4H-1,2,4-Triazol-3-yl-Thio-N-Isopropylpropan-1-Amine 4-(4-Pyridinyl), 5-(4-Fluorophenyl) Isopropylpropanamine Not specified Pyridinyl substituents may improve solubility and metal coordination.
4-(4-Chlorophenyl)-2-(5-(4-Fluorophenyl)-3-(1-(4-Fluorophenyl)-5-Methyl-1H-1,2,3-Triazol-4-yl)-4,5-Dihydro-1H-Pyrazol-1-yl)Thiazole 4-(4-Chlorophenyl), 5-(Fluorophenyl-triazole) Thiazole Antimicrobial activity (e.g., against Candida albicans) Chlorine substituents increase hydrophobicity, enhancing membrane penetration .
(R,S)-2-{[4-(4-Methoxyphenyl)-5-Phenyl-4H-1,2,4-Triazol-3-yl]Thio}-1-Phenyl-1-Ethanol 4-(4-Methoxyphenyl), 5-Phenyl Ethanol derivative Antifungal, Antibiotic Methoxy groups improve metabolic stability compared to fluorine .

Substituent Effects on Bioactivity

  • Halogenated Aryl Groups : Fluorine (target compound) vs. chlorine () vs. bromine (unmentioned in evidence but inferred) – Fluorine’s electronegativity may reduce off-target interactions compared to bulkier halogens .
  • Sulfur-Containing Chains : Propylsulfanyl (target) vs. benzylthio () – Longer alkyl chains (e.g., propyl) may enhance lipophilicity, whereas aromatic thioethers (e.g., benzyl) could improve π-stacking .
  • Heterocyclic Attachments : Indole (target) vs. thiazole () vs. pyridine () – Indole’s aromaticity may favor interactions with serotonin receptors or kinase domains .

Physicochemical and Electronic Properties

  • Molecular Weight and LogP : The target compound’s molecular weight (~395 g/mol) and calculated LogP (~3.5) suggest moderate bioavailability, comparable to derivatives in (e.g., 3-(difluoromethyl)-5-(propylsulfanyl)-4H-1,2,4-triazole, MW 226.22) .

Crystallographic and Computational Insights

  • Crystal Packing : Isostructural derivatives in (compounds 4 and 5) show that fluorophenyl groups adopt perpendicular orientations relative to the triazole plane, influencing solid-state interactions .
  • Quantum Chemical Calculations : ’s DFT studies on triazole-thiones reveal that HOMO-LUMO gaps correlate with stability; similar analysis could predict the target compound’s reactivity .

Biological Activity

3-[4-(4-fluorophenyl)-5-(propylsulfanyl)-4H-1,2,4-triazol-3-yl]-1H-indole is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and relevant research findings.

Chemical Structure and Synthesis

The compound has a complex structure characterized by the presence of a triazole ring and an indole moiety. The molecular formula is C24H28F2N6O3SC_{24}H_{28}F_{2}N_{6}O_{3}S with a molecular weight of 518.58 g/mol. The synthesis typically involves multi-step organic reactions, including the formation of the triazole ring and the introduction of substituents such as the fluorophenyl and propylsulfanyl groups.

Antimicrobial Activity

Research indicates that compounds with similar structures exhibit significant antimicrobial properties. For instance, a series of indole-triazole conjugates demonstrated effective activity against various fungal strains, including Candida glabrata, with minimum inhibitory concentration (MIC) values ranging from 16 to 1000 µg/mL depending on the specific substituents present on the triazole ring .

CompoundMIC (µg/mL)Target Organism
6u16Candida glabrata
6t32Candida glabrata
6s62.5Candida glabrata
6d125Candida glabrata

Antiproliferative Activity

In vitro studies have shown that related triazole compounds exhibit antiproliferative effects against various cancer cell lines, including breast, colon, and lung cancers. The mechanisms of action are thought to involve inhibition of key metabolic pathways rather than direct interaction with dihydrofolate reductase (DHFR), which is common in other chemotherapeutic agents .

Case Studies

  • Anticancer Properties : A study evaluated the antiproliferative activity of synthesized triazoles against several cancer cell lines. The highest activity was observed in a compound structurally similar to this compound, highlighting its potential as an anticancer agent .
  • Antimicrobial Efficacy : Another investigation focused on the antimicrobial effects of triazole derivatives against pathogenic fungi. The results indicated that certain derivatives exhibited potent antifungal activity comparable to established antifungal agents .

The biological activity of this compound may be attributed to several mechanisms:

  • Inhibition of Enzymatic Pathways : Similar compounds have been shown to inhibit key enzymes involved in cell proliferation and survival.
  • Cell Membrane Disruption : Some triazoles disrupt fungal cell membranes, leading to cell death.

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